N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide
Overview
Description
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a methylsulfonyl group attached to the pyridazine ring, a phenyl ring, and a naphthyl ring attached via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyridazine, phenyl, and naphthyl rings . The presence of the nitrogen atoms in the pyridazine ring and the oxygen atoms in the amide and sulfonyl groups could result in a polar molecule with potential for hydrogen bonding.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide linkage could undergo hydrolysis under acidic or basic conditions. The pyridazine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Scientific Research Applications
Anti-Tubercular Agents
Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Antioxidant
Thiazole derivatives, which share some structural similarities with the compound , have been found to act as antioxidants . They help the body to release energy from carbohydrates during metabolism .
Analgesic
Thiazole derivatives have also been used as analgesics . They can help to relieve pain .
Anti-Inflammatory
These compounds have anti-inflammatory properties . They can help to reduce inflammation .
Antimicrobial
Thiazole derivatives have been found to have antimicrobial properties . They can help to fight against harmful microorganisms .
Antifungal
These compounds have been used as antifungal agents . They can help to prevent the growth of fungi .
Safety and Hazards
Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
Mechanism of Action
For related compounds, thiazoles (like the one in your query) have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . Additionally, pyridazinone derivatives inhibit calcium ion influx, impacting platelet aggregation . These insights provide context for understanding similar structures.
properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-29(27,28)21-14-13-20(24-25-21)16-9-11-17(12-10-16)23-22(26)19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBZYYVPAIAHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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